Aminophylline hydrate
Description
Historical Development and Discovery of Aminophylline (B1665990) and its Hydrate (B1144303)
The journey to aminophylline hydrate begins with its parent compound, theophylline (B1681296). smarthealer.pk Theophylline, a methylxanthine alkaloid, was first isolated from tea leaves in the late 19th century. smarthealer.pk Initially, its stimulating effects on the central nervous system were its most noted characteristic. smarthealer.pk However, subsequent research in the late 19th and early 20th centuries revealed its bronchodilator properties, sparking interest in its therapeutic potential for respiratory ailments. smarthealer.pk
In the mid-20th century, the synthesis of aminophylline marked a significant advancement. smarthealer.pk Aminophylline is a 2:1 complex of theophylline and ethylenediamine (B42938). wikipedia.orgdrugbank.comnih.govdrugbank.comnih.gov The primary motivation for this chemical combination was to enhance the aqueous solubility of theophylline, which is poorly soluble in water. wikipedia.orggoogle.com The addition of ethylenediamine significantly improves its solubility, making it more suitable for pharmaceutical formulations. wikipedia.orggoogle.comwikipedia.org Aminophylline is typically found as a dihydrate, meaning two water molecules are associated with each formula unit of the theophylline-ethylenediamine complex. wikipedia.orgpfizer.com
Chemical Derivation from Theophylline and Ethylenediamine
Aminophylline is chemically a salt formed from the reaction of two molecules of theophylline with one molecule of ethylenediamine. google.comgoogle.com Theophylline acts as the acidic component, while ethylenediamine, a diamine, serves as the basic component. This acid-base reaction results in the formation of the aminophylline complex.
The synthesis process generally involves reacting solid theophylline with an aqueous solution of ethylenediamine. google.com One patented method describes contacting solid theophylline with ethylenediamine vapor and water vapor to directly produce this compound. google.com This process can be conducted at room temperature or with heating. google.com The resulting product is a stable complex containing two molecules of theophylline, one molecule of ethylenediamine, and typically one or two molecules of water, forming the monohydrate or dihydrate respectively. google.comnih.govnih.gov
The chemical structure of this compound consists of two theophylline molecules ionically bonded to an ethylenediamine molecule, with water molecules incorporated into the crystal lattice. drugbank.com
| Compound | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|
| Theophylline | C7H8N4O2 | 180.17 |
| Ethylenediamine | C2H8N2 | 60.10 |
| Aminophylline (anhydrous) | C16H24N10O4 | 420.43 |
| Aminophylline Dihydrate | C16H28N10O6 | 456.46 |
Significance of Hydration State in Pharmaceutical Sciences
The presence of water molecules within a crystal lattice, known as hydration, is a critical factor in the pharmaceutical sciences. wikipedia.orgresearchgate.net A crystalline solid that contains water molecules is termed a hydrate. wikipedia.org The hydration state of an active pharmaceutical ingredient (API) can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. wikipedia.orgwiley.com
Hydrates are considered a different physical form from their anhydrous (water-free) counterparts by regulatory bodies. pharmaexcipients.com The water in a hydrate is an integral part of the crystal structure and is stoichiometrically present. pharmaexcipients.com For instance, a monohydrate contains one mole of water per mole of the compound, while a dihydrate contains two. pharmaexcipients.com
Overview of Research Trajectories for Hydrated Pharmaceutical Compounds
Research into hydrated pharmaceutical compounds is a dynamic and essential area of pharmaceutical science. nih.gov A significant portion of this research focuses on understanding and controlling the formation of hydrates, as their presence can impact the manufacturing process and the performance of the final drug product. wiley.comnih.gov It is estimated that about one-third of all pharmaceutical compounds can form hydrates. wiley.comencyclopedia.pub
Key research trajectories include:
Characterization of Hydrates: Advanced analytical techniques such as X-ray diffraction (XRD), thermal analysis (like thermogravimetric analysis and differential scanning calorimetry), and spectroscopy are employed to identify and characterize different hydrate forms. nih.gov
Phase Transitions: Studies investigate the transitions between anhydrous and hydrated forms (and between different hydrates) as a function of temperature, humidity, and pressure. nih.govnih.gov Understanding these transitions is crucial for ensuring the physical stability of a drug substance during storage and processing. nih.gov
Crystal Engineering: Researchers are exploring ways to design and produce specific hydrate forms with desired properties. researchgate.net This involves understanding the intermolecular interactions that govern crystal packing. researchgate.net
Impact on Bioavailability: A central focus is to determine how the hydration state affects the dissolution rate and, consequently, the bioavailability of a drug. wikipedia.orgwiley.com
The study of hydrates is vital for risk assessment in drug development to prevent unforeseen challenges during manufacturing and to ensure the consistent quality and efficacy of pharmaceutical products. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
76970-41-7 |
|---|---|
Molecular Formula |
C16H26N10O5 |
Molecular Weight |
438.44 g/mol |
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;hydrate |
InChI |
InChI=1S/2C7H8N4O2.C2H8N2.H2O/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4;/h2*3H,1-2H3,(H,8,9);1-4H2;1H2 |
InChI Key |
FCDVEQMNVIBKAU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O |
Other CAS No. |
76970-41-7 |
Origin of Product |
United States |
Synthesis and Chemical Modifications of Aminophylline Hydrate
Established Synthetic Routes for Aminophylline (B1665990) Hydrate (B1144303)
The primary methods for synthesizing aminophylline hydrate involve the direct reaction between theophylline (B1681296) and ethylenediamine (B42938). These methods can be broadly categorized into aqueous/solvent-based phase reactions and vapor phase reactions.
The traditional and most direct synthesis involves reacting two moles of theophylline with one mole of ethylenediamine in an aqueous solution. google.com While straightforward, this method is often commercially suboptimal as it tends to produce large, hard lumps of the product. google.com This aggregation complicates temperature control due to exothermic reactions, potentially leading to decomposition, discoloration, and incomplete reaction within the aggregates. google.com The resulting product often requires mechanical grinding to achieve a suitable particle size. google.com An alternative solvent-based approach uses organic solvents like alcohol, which avoids some issues of the aqueous system but introduces challenges related to flammable solvents and requires additional steps for solvent removal. google.com
A significant improvement over liquid-phase methods is the reaction of solid theophylline with ethylenediamine vapor. google.com In this process, finely divided crystalline theophylline (either anhydrous or hydrated) is exposed to ethylenediamine vapor, resulting in a rapid and efficient reaction to form high-quality aminophylline. google.com A preferred embodiment of this method involves simultaneously contacting solid theophylline with both ethylenediamine vapor and water vapor, which directly yields the commercially valuable this compound. google.com This vapor-phase reaction produces a soft, fine powder that does not aggregate, eliminating the need for grinding and reducing the risk of localized overheating and decomposition. google.com
Reaction conditions play a critical role in the synthesis of this compound, influencing reaction speed, product quality, and the specific crystalline form obtained.
In aqueous or solvent-based systems, the presence of water is fundamental to forming the hydrate. The "spherical crystallization" technique, for example, uses a partially miscible solvent system (e.g., an organic solvent, ethanol, and water) where theophylline and ethylenediamine react. semi.ac.cn In this system, the amount of water can determine the specific hydrate form (α, β, or γ) that crystallizes. semi.ac.cn The presence of hygroscopic materials can also accelerate the conversion of anhydrous theophylline to its monohydrate form when exposed to moisture. researchgate.net
For vapor-phase synthesis, temperature is a key parameter. The reaction can proceed at room temperature, but heating to temperatures as high as 80°C can hasten the synthesis without significantly affecting the stability of the reactants or the final product. google.com Temperatures between room temperature and 50°C are often optimal. google.com Following the primary reaction, heating the product to between 50°C and 80°C can help remove any unreacted volatile materials. google.com The hydration rate of anhydrous theophylline itself is affected by the temperature at which it was prepared; material dehydrated at higher temperatures shows a slower subsequent hydration rate. nih.gov
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Aqueous Phase Synthesis | Vapor Phase Synthesis |
|---|---|---|
| Reactants | Solid Theophylline, Aqueous Ethylenediamine | Solid Theophylline, Ethylenediamine Vapor, Water Vapor |
| Product Form | Large, hard aggregations or lumps | Fine, soft powder |
| Key Issues | Lumping, poor temperature control, decomposition risk, need for grinding | Requires careful control of vapor flow to prevent condensation |
| Advantages | Simple setup | High-quality product, no grinding needed, improved safety |
| Typical Temp. | Evolves considerable heat, requires control | Room temperature to 80°C |
Reaction of Theophylline with Ethylenediamine in Aqueous/Vapor Phases
Investigative Studies on Novel Theophylline Derivatives and Their Potential Hydrates
Research into theophylline derivatives is an active field, driven by the goal of modifying its chemical properties and biological activity. These modifications inherently affect the potential for hydrate formation.
The theophylline scaffold, a type of xanthine (B1682287), offers several positions (N1, N3, N7, and C8) for chemical modification. uniroma1.it A variety of synthetic strategies have been employed to create novel derivatives:
Alkylation: Theophylline can be alkylated at the N7 position using reagents like chloroacetonitrile (B46850) in the presence of potassium carbonate and potassium iodide. rsc.org
Click Chemistry: The 1,2,3-triazole ring system is a popular addition to the theophylline structure. This is often achieved via "click" reactions, for instance, by reacting a theophylline-derived azide (B81097) with an alkyne. researchgate.netnih.gov
Reaction with Epoxides: New derivatives have been synthesized by reacting 8-substituted-theophyllines with epoxy-propyl-acetaminophen, linking the two molecules via a hydroxy-propyl chain. farmaciajournal.com
Multi-step Synthesis of Hybrids: Complex hybrid molecules can be created through multi-step pathways. For example, acefylline (B349644) (theophylline-7-acetic acid) has been converted to an acetohydrazide, which is then cyclized to form a 1,2,4-triazole (B32235) ring. This structure can be further derivatized by coupling with substituted phenyl acetamides. acs.org
The tendency of a molecule to form a hydrate is governed by its ability to incorporate water molecules into its crystal lattice, which is influenced by factors like hydrogen bonding sites, polarity, and steric effects. Anhydrous theophylline is known to rapidly convert into theophylline monohydrate upon contact with water. researchgate.net
While studies on novel theophylline derivatives primarily focus on pharmacological activity, the chemical changes made will invariably alter their hydration tendency.
Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as hydroxyls (-OH) from epoxide ring-opening or amide groups (-CONH-), can increase the potential for water molecules to be integrated into the crystal structure. farmaciajournal.comacs.org
Steric Hindrance: Conversely, the addition of large, bulky, or hydrophobic substituents may sterically hinder the ordered arrangement of water molecules required for hydrate formation, potentially favoring the anhydrous form.
The precise effect of a given substituent is complex and depends on its interplay with the entire molecular structure and the resulting crystal packing forces.
Exploration of Derivatization Strategies
Mechanochemical Approaches to Hydrated Forms of Xanthine Derivatives
Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to drive chemical reactions, represents a green and efficient alternative to traditional solvent-based synthesis. This approach has been applied to the synthesis of coordination polymers and other active pharmaceutical ingredients. mdpi.com
Techniques such as neat grinding (grinding reactants together without any bulk solvent) and liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction, are particularly relevant. mdpi.commdpi.com The LAG method offers a powerful way to control the formation of hydrated forms. By adjusting the water activity in the grinding liquid, it is possible to selectively produce products with varying degrees of hydration. mdpi.com For example, the mechanochemical reaction of MgO and naproxen (B1676952) using LAG with increasing water activity leads to the formation of increasingly hydrated magnesium naproxen products. mdpi.com In another instance, the mechanochemical synthesis of a silver complex with 4-aminosalicylic acid resulted in an anhydrous product, whereas the solution-based synthesis consistently yielded a hydrate. mdpi.com These examples demonstrate that mechanochemical methods can be a viable and controllable strategy for synthesizing specific hydrated (or anhydrous) forms of xanthine derivatives and their complexes.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Theophylline |
| Ethylenediamine |
| Chloroacetonitrile |
| Potassium Carbonate |
| Potassium Iodide |
| Epichlorhydrine |
| Acefylline (Theophylline-7-acetic acid) |
| 1,2,4-Triazole |
| 1,2,3-Triazole |
| Phenyl acetamide |
| Magnesium Oxide (MgO) |
| Naproxen |
| 4-aminosalicylic acid |
| Silver |
| Pyridine |
| Quinoline |
Solid State Chemistry and Crystallography of Aminophylline Hydrate
Crystal Structure Analysis of Aminophylline (B1665990) Hydrate (B1144303)
The analysis of the crystal structure of aminophylline hydrate provides fundamental insights into its molecular arrangement and the interactions that govern its stability.
The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire lattice can be generated by symmetry operations. For this compound, the asymmetric unit has been shown to contain two independent theophylline (B1681296) molecules, one ethylenediamine (B42938) molecule (or halves of two separate molecules), and one water molecule. acs.orgunife.it In this arrangement, a proton transfer occurs from the acidic N-H group of a theophylline molecule to the basic amino group of the ethylenediamine, resulting in the formation of a theophyllinate anion and a protonated ethylenediammonium cation. unife.it This indicates that this compound exists as a salt.
Hydrogen bonds are the primary intermolecular interactions responsible for the structural integrity of this compound. The crystal structure features a robust network of hydrogen bonds involving all three components. The protonated ethylenediammonium cation acts as a hydrogen bond donor, forming N-H···O bonds with the carbonyl oxygen atoms of the theophyllinate anions. worktribe.com The theophyllinate anions, in turn, act as hydrogen bond acceptors.
The water molecule is crucial to the stability of the hydrate's crystal lattice and is not merely a space-filler. It is fully integrated into the hydrogen-bonding network, acting as both a donor and an acceptor. unife.it Water molecules can form hydrogen bonds with the drug molecules and can also create "water tunnels" or channels within the crystal structure, which facilitates further water penetration. core.ac.ukacs.org In the related theophylline monohydrate, theophylline molecules form dimers through N-H···O hydrogen bonds, and water molecules form parallel channels that are cross-linked to these dimers, creating layered structures. worktribe.comacs.org This integration of water molecules via hydrogen bonding is a defining characteristic of pharmaceutical hydrates. nih.gov
| Interaction Type | Donor | Acceptor | Role in Structure |
| Ionic Hydrogen Bond | Ethylenediammonium (N⁺-H) | Theophyllinate (C=O) | Links cations and anions, forming the primary salt structure. |
| Water-Mediated Bond | Water (O-H) | Theophyllinate (C=O) | Integrates water into the lattice, bridging different components. |
| Water-Mediated Bond | Ethylenediammonium (N⁺-H) | Water (O) | Connects the cation to the water network, enhancing stability. |
| Theophylline Dimerization | Theophylline (N-H) | Theophylline (C=O) | A common motif in theophylline structures, though modified in the presence of ethylenediamine and water. worktribe.com |
The crystal structure of this compound differs significantly from its anhydrous counterpart and other theophylline complexes. Anhydrous aminophylline exhibits a unique solid-state equilibrium, where the structure contains a mixture of ionized (75%) and non-ionized (25%) components. unife.itwiley.com This contrasts with the fully ionized state observed in the hydrate, highlighting the role of water in stabilizing the salt form.
Theophylline itself can exist in multiple anhydrous polymorphic forms (I, II, III, and IV) and a monohydrate. worktribe.comrsc.org The anhydrous forms are stabilized by different hydrogen bonding patterns and packing arrangements compared to the hydrate. worktribe.com Furthermore, theophylline forms numerous cocrystals with other molecules, often involving specific hydrogen bond synthons, such as the amide-pseudo-amide synthon seen in cocrystals with primary amides. researchgate.netmdpi.com The tendency of theophylline to form hydrates is strong; for instance, it forms a cocrystal hydrate with citric acid, whereas the structurally similar caffeine (B1668208) forms an anhydrous cocrystal. acs.org This preference underscores the thermodynamic favorability of incorporating water into theophylline's crystal structures under certain conditions.
Hydrogen Bonding Networks and Water Molecule Integration
Polymorphism and Pseudopolymorphism in this compound Systems
Polymorphism refers to the ability of a substance to exist in multiple crystalline forms, while pseudopolymorphism specifically relates to solvated (including hydrated) forms. bjbms.org These different forms can have distinct physicochemical properties.
Aminophylline is known to form different pseudopolymorphs based on its degree of hydration. drugfuture.com Research has identified at least three crystalline forms of agglomerated theophylline-ethylenediamine complexes, designated as α, β, and γ-forms. semi.ac.cn These forms are chemically identical in terms of the theophylline-to-ethylenediamine ratio but differ in their crystal structure and water content. semi.ac.cn
The β-form was found to be identical to the commonly known aminophylline structure. semi.ac.cn The α- and γ-forms represent different crystalline arrangements. semi.ac.cn The water content was found to correlate with these forms, with the β- and γ-forms containing approximately 1.0 and 2.5 moles of water of crystallization, respectively. semi.ac.cn Pharmacopoeial standards allow for aminophylline to be anhydrous or to contain up to two molecules of water of hydration, with the dihydrate being a recognized form. drugfuture.com
| Crystalline Form | Moles of Water of Crystallization | Reference |
| α-form | Not specified | semi.ac.cn |
| β-form | ~1.0 | semi.ac.cn |
| γ-form | ~2.5 | semi.ac.cn |
| Dihydrate | 2.0 | drugfuture.com |
These forms can be characterized and distinguished using techniques such as X-ray powder diffraction (XRPD), which reveals differences in their crystal lattices, and thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which detect variations in thermal behavior due to different water content. nih.govsemi.ac.cn
This compound is susceptible to solid-state transformations, particularly hydration and dehydration, depending on environmental conditions like temperature and relative humidity (RH). Upon exposure to air, aminophylline can gradually lose ethylenediamine and absorb carbon dioxide, leading to the liberation of free theophylline. who.int This degradation is accelerated at higher temperatures and humidity. who.int
The kinetics of these phase transitions have been studied for theophylline, a model for aminophylline's behavior. The hydration of anhydrous theophylline to its monohydrate is a single-step process, whereas the dehydration is a more complex, two-step mechanism that proceeds through a metastable intermediate form. wiley.com The stability of these forms is critically dependent on humidity. For theophylline, the critical RH for hydration of the anhydrous form is around 79%, while the hydrate remains stable until the RH drops to about 30%. wiley.com
Influence of External Factors on Solid-State Stability (e.g., Humidity, Temperature, Mechanical Stress)
The stability of this compound, a salt of theophylline and ethylenediamine, is intrinsically linked to its environment. External factors such as humidity, temperature, and mechanical stress can induce transformations between its hydrated and anhydrous forms, significantly impacting its physicochemical properties. nih.govresearchgate.net
Humidity: Relative humidity (RH) is a critical determinant of the stability of theophylline hydrates. The conversion between the anhydrous and monohydrate forms is highly dependent on the ambient water activity. wiley.comresearchgate.net For instance, one form of theophylline anhydrate is stable at relative humidities below 82% at 35°C but transforms into the monohydrate at RH levels above 88%. nih.gov Another form, however, remains stable only up to 66% RH and converts to the monohydrate at 75% RH. nih.gov This demonstrates that even different anhydrous forms can have varying sensitivities to moisture. The transition from the metastable anhydrate to the stable form is enhanced by humidity, while the transition from the monohydrate to the stable anhydrate is retarded by it. researchgate.net The presence of moisture can lead to the formation of theophylline monohydrate during storage, which has been shown to negatively affect product performance. ump.edu.pl
Temperature: Temperature plays a crucial role in the dehydration and stability of hydrates. nih.govresearchgate.net The stability of different hydrate forms can be temperature-dependent. wiley.com The dehydration of theophylline monohydrate is influenced by temperature, with higher temperatures generally promoting water loss. researchgate.net The interplay between temperature and humidity defines the stability landscape of anhydrate/hydrate systems. wiley.com
Mechanical Stress: Mechanical stress, such as grinding or compaction, can also induce solid-state transformations. nih.govhelsinki.fi The process of grinding can accelerate the dehydration of theophylline monohydrate. chineway.com.cn These mechanical stresses can introduce defects into the crystal lattice, potentially lowering the energy barrier for phase transitions. nih.gov The dehydration mechanisms under compaction, as in tablet formation, are governed by the diffusion of water through the solid matrix. helsinki.fi
The following table summarizes the influence of these external factors on the stability of theophylline hydrates, which is a key component of aminophylline.
| External Factor | Effect on this compound Stability | Research Findings |
| Humidity | Governs the reversible transformation between anhydrous and monohydrate forms. researchgate.netwiley.com | Anhydrous theophylline can convert to the monohydrate form at high relative humidity (e.g., >75%-88% RH), a change that can alter dissolution rates. nih.govump.edu.pl |
| Temperature | Influences the rate and extent of dehydration. nih.govresearchgate.net | The relative stability between anhydrate and hydrate forms is strongly affected by temperature. wiley.com |
| Mechanical Stress | Can induce dehydration and polymorphic transformations. nih.govhelsinki.fi | Grinding has been shown to accelerate the dehydration of theophylline monohydrate. chineway.com.cn |
Interactions of this compound with Excipients in Solid Formulations (Excluding Dosage Forms)
The stability and solid-state behavior of this compound in a formulation are not solely dependent on the active pharmaceutical ingredient (API) itself but are also significantly influenced by its interactions with excipients. uef.fisjf.edu These interactions can be physical or chemical in nature and can alter the kinetics of hydrate formation and dissociation. m-pharmainfo.comjapsonline.com
Impact of Excipient Water Sorption Properties on Hydrate Formation
The water sorption properties of excipients play a pivotal role in modulating the local humidity around the this compound particles, thereby influencing its hydration state. researchgate.net Excipients with a high capacity for water absorption can either inhibit or promote hydrate formation depending on the conditions.
For example, a study comparing the effects of α-lactose monohydrate and silicified microcrystalline cellulose (B213188) (SMCC) on theophylline hydrate formation revealed distinct behaviors. nih.gov α-Lactose monohydrate, with its minimal water-absorbing potential, did not prevent and, in fact, enhanced the formation of theophylline monohydrate. nih.govslideshare.net In contrast, SMCC, which is highly water-absorbing, was able to inhibit hydrate formation at low moisture levels by sequestering water within its structure. researchgate.netnih.govslideshare.net However, at the higher water content required for granulation, even SMCC could not prevent the transformation. nih.govresearchgate.net This indicates that the protective effect of hygroscopic excipients is concentration-dependent.
The following table details the impact of different excipients on theophylline hydrate formation, a key component of aminophylline.
| Excipient | Water Sorption Property | Impact on Theophylline Hydrate Formation |
| α-Lactose Monohydrate | Low water absorption. nih.govslideshare.net | Enhances hydrate formation. nih.govslideshare.net |
| Silicified Microcrystalline Cellulose (SMCC) | High water absorption. researchgate.netnih.gov | Inhibits hydrate formation at low moisture content but is less effective at high moisture content. researchgate.netnih.gov |
| Polyvinylpyrrolidone (B124986) (PVP) | Hygroscopic polymer. | High molecular weight PVP has been found to inhibit the transition of metastable theophylline to its stable form. sjf.edu |
Influence of Excipients on Crystal Nucleation and Growth
Excipients can influence the kinetics of phase transformations by affecting the nucleation and crystal growth of the new solid phase. researchgate.netnih.gov This can occur through several mechanisms, including altering the solubility of the different solid forms or through specific molecular interactions at the crystal surface.
The effect of excipients can also be understood from a crystallization perspective. Some excipients, like hydroxypropyl methylcellulose (B11928114) (HPMC), have been found to selectively increase the solubility of a particular hydrate form, thereby reducing the driving force for the phase transformation. wiley.com Specific molecular interactions, such as hydrogen bonding between the drug and the excipient, have also been cited as a primary reason for the inhibitory effects observed in several studies. wiley.com
The table below summarizes how different excipients can influence the nucleation and growth of theophylline hydrate crystals.
| Excipient | Mechanism of Influence | Effect on Nucleation and Growth |
| Methylcellulose | Adsorption onto crystal surfaces, influencing morphology. nih.gov | Delays the onset of hydrate formation and retards the crystal growth rate. nih.gov |
| Hydroxypropyl Methylcellulose (HPMC) | Alters the solubility of hydrate forms, reducing the driving force for transformation. wiley.com | Can inhibit phase transformation by modifying the solution thermodynamics. wiley.com |
Molecular and Cellular Mechanisms of Action Excluding in Vivo Clinical Effects
Phosphodiesterase Inhibition and Intracellular Cyclic AMP Modulation
A principal mechanism of aminophylline (B1665990) is the inhibition of phosphodiesterase (PDE) enzymes. patsnap.com PDEs are responsible for the degradation of intracellular cyclic nucleotides. By inhibiting these enzymes, aminophylline leads to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) within the cell. nih.govnih.gov This elevation of cyclic nucleotides, particularly cAMP, is a cornerstone of its cellular action. nih.gov The process begins with the formation of cAMP from adenosine triphosphate (ATP) by the enzyme adenylate cyclase, which is often regulated by membrane hormone receptors. gpnotebook.com Aminophylline's inhibition of PDE activity prevents the breakdown of cAMP, thereby amplifying its intracellular signal. gpnotebook.com
Aminophylline, through theophylline (B1681296), acts as a competitive, non-selective inhibitor of phosphodiesterases. drugbank.comtargetmol.com Research indicates that it particularly targets type III and type IV PDE isozymes. nih.govmims.com The inhibition of these specific isoenzymes is linked to many of its pharmacological effects. drugbank.comncats.io For instance, the inhibition of PDE III and, to a lesser extent, PDE IV is thought to mediate smooth muscle relaxation. mims.com Furthermore, the inhibition of the type IV isoenzyme has been associated with the suppression of inflammatory mediator release from alveolar macrophages, although this effect may require higher concentrations of the drug. nih.gov
Table 1: Aminophylline (Theophylline) Action on PDE Isozymes
| Target Isozyme | Primary Effect of Inhibition | Cellular Consequence |
|---|---|---|
| PDE III | Increased intracellular cAMP | Smooth muscle relaxation nih.govdrugbank.com |
| PDE IV | Increased intracellular cAMP | Smooth muscle relaxation, Inhibition of inflammatory mediator release nih.govdrugbank.com |
The increase in intracellular cAMP triggers a cascade of downstream signaling events. Elevated cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous substrate proteins, leading to a variety of cellular responses. wikipedia.org This activation can inhibit the synthesis of inflammatory mediators such as tumor necrosis factor-alpha (TNF-alpha) and leukotrienes, contributing to a reduction in inflammation and innate immunity. wikipedia.orgpatsnap.com In airway smooth muscle cells, increased cAMP levels lead to relaxation. patsnap.com Additionally, studies have shown that bronchodilators that increase intracellular cAMP can induce its efflux from the cell, where it can be converted by ectoenzymes into adenosine, creating a complex feedback loop. researchgate.net The elevation of cAMP is also linked to the stimulation of mitochondrial biogenesis, which can improve mitochondrial function in epithelial cells. nih.gov
Specificity Towards PDE Isozymes (e.g., PDE III and PDE IV)
Adenosine Receptor Antagonism
Beyond its effects on PDEs, aminophylline is a non-selective antagonist of adenosine receptors. wikipedia.orgpatsnap.com Adenosine is an endogenous nucleoside that modulates various physiological processes by binding to its specific receptors (A1, A2A, A2B, and A3). patsnap.comnih.gov By blocking these receptors, aminophylline competitively inhibits the effects of adenosine. wikipedia.orgpatsnap.com
Aminophylline demonstrates strong antagonism at A1 and A2 adenosine receptors, with less potent effects on A3 receptors. patsnap.comnih.gov The interaction with A1 and A2 receptors is central to its mechanism. The antagonism of A1 receptors has been implicated in some of the compound's adverse effects, such as seizures. nih.govnih.gov Conversely, blocking A2 receptors, particularly the A2B subtype on mast cells, contributes to its therapeutic actions by preventing adenosine-mediated bronchoconstriction and the release of pro-inflammatory mediators like histamine (B1213489) and leukotrienes. patsnap.comnih.govdrugbank.com
Table 2: Aminophylline (Theophylline) Interaction with Adenosine Receptors
| Receptor Subtype | Interaction | Consequence of Antagonism |
|---|---|---|
| A1 Receptor | Strong Antagonist nih.gov | Blocks adenosine-mediated cardiac depression wikipedia.org; Implicated in CNS side effects nih.govnih.gov |
| A2A/A2B Receptors | Strong Antagonist nih.gov | Blocks adenosine-mediated bronchoconstriction and inflammatory mediator release patsnap.comdrugbank.com |
| A3 Receptor | Less Potent Antagonist nih.gov | Contributes to overall non-selective antagonism profile |
Adenosine typically exerts a protective, inhibitory effect on many tissues. For example, it can decrease heart rate and the force of cardiac contraction. wikipedia.org Aminophylline competitively antagonizes these cardiac actions at cell surface receptors, leading to an increase in heart rate and contractility. wikipedia.org In the airways, adenosine can act as a bronchoconstrictor and pro-inflammatory agent. patsnap.com By blocking adenosine receptors, aminophylline prevents these effects, thus contributing to bronchodilation and anti-inflammatory activity. patsnap.comdrugbank.com This action complements the effects derived from PDE inhibition.
Interaction with A1 and A2 Receptors
Investigation of Other Molecular Targets and Pathways (e.g., Histone Deacetylases)
More recent research has uncovered another significant molecular mechanism for aminophylline (theophylline): the activation of histone deacetylases (HDACs). nih.govdrugbank.comncats.io In inflammatory conditions, oxidative stress can reduce the activity of HDACs. nih.gov Theophylline, at therapeutic concentrations, can restore the activity of these enzymes and promote their recruitment to sites of active inflammation. nih.gov
HDACs function by removing acetyl groups from histones, which are proteins that package DNA into chromatin. The acetylation of histones is often required for the transcription of inflammatory genes. drugbank.com By activating HDACs, theophylline effectively "switches off" the transcription of these pro-inflammatory genes, providing a distinct anti-inflammatory effect that is separate from its actions on PDEs and adenosine receptors. ncats.ioncats.io This mechanism is believed to be a key contributor to its anti-inflammatory properties in chronic respiratory diseases. nih.govdrugbank.com
Comparative Molecular Mechanism Studies with Theophylline
Aminophylline is a 2:1 combination drug composed of theophylline and ethylenediamine (B42938). The ethylenediamine component serves to increase the solubility of theophylline, particularly in aqueous solutions for intravenous administration. wikipedia.orgresearchgate.net Consequently, the primary pharmacological activity of aminophylline is attributable to theophylline, which is released after administration. drugbank.com In vitro and at the molecular level, the mechanisms of action of aminophylline are fundamentally those of theophylline. drugbank.comnih.gov
The core molecular actions of theophylline, and by extension aminophylline, are multifaceted and include non-selective inhibition of phosphodiesterases, antagonism of adenosine receptors, and activation of histone deacetylases. researchgate.netresearchgate.netwikipedia.org
Phosphodiesterase (PDE) Inhibition
Theophylline acts as a competitive, non-selective inhibitor of phosphodiesterase (PDE) enzymes, particularly types III, IV, and V. drugbank.comdrugbank.com By inhibiting these enzymes, theophylline prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). bpsbioscience.comkarger.com This leads to an accumulation of these second messengers, which in turn mediates various cellular responses, including smooth muscle relaxation. drugbank.com While both aminophylline and theophylline exhibit this effect, studies comparing their potency often focus on the resulting physiological or cellular response rather than a direct comparison of enzymatic inhibition, as the active molecule is the same. nih.gov
Research on isolated human bronchial tissue has provided insight into the relative potency of theophylline compared to more selective PDE inhibitors. For instance, the concentration of theophylline required to inhibit PDE4 activity is significantly higher than that of selective PDE4 inhibitors like rolipram. nih.gov
Table 1: Comparative Inhibition of PDE4 in Human Bronchial Tissue
| Compound | IC50 (µM) |
| Theophylline | > 100 |
| Rolipram | 2 |
| T-440 (novel PDE4 inhibitor) | 0.08 |
| This table is interactive. Data derived from a study on PDE4 extracted from human bronchial smooth muscle. nih.gov |
Adenosine Receptor Antagonism
Theophylline is a non-selective antagonist of adenosine receptors, primarily A1, A2A, and A2B. wikipedia.orgdrugbank.com Aminophylline demonstrates the same activity, competitively blocking the effects of adenosine at these receptors. wikipedia.orgfrontiersin.org This antagonism is responsible for several of the physiological effects of the compounds. For example, by blocking adenosine-mediated bronchoconstriction, theophylline contributes to airway relaxation. drugbank.com Studies in rat models have shown that the seizure-prolonging effects of aminophylline are a direct result of its antagonism at A1 adenosine receptors. nih.gov
The affinity of theophylline for different adenosine receptors has been quantified, demonstrating its non-selective nature.
Table 2: Theophylline Affinity (Ki) for Adenosine Receptors
| Receptor Subtype | Ki (µM) |
| A1 | 14 |
| A2 | 19 |
| This table is interactive. Data represents the dissociation constants for theophylline at human A1 and A2 adenosine receptors. researchgate.net |
Histone Deacetylase (HDAC) Activation
A key anti-inflammatory mechanism of theophylline involves the activation of histone deacetylase-2 (HDAC2). drugbank.comncats.io In inflammatory conditions, there is often a reduction in HDAC activity, leading to increased acetylation of histones and the transcription of inflammatory genes. researchgate.net Theophylline, at concentrations lower than those typically required for significant bronchodilation, can restore HDAC activity. nih.gov This action reverses the resistance to corticosteroids sometimes observed in conditions like COPD. researchgate.netnih.gov As aminophylline provides theophylline as the active molecule, this mechanism is central to its anti-inflammatory effects as well. researchgate.net Research shows that theophylline can enhance HDAC activity in alveolar macrophages from patients with COPD, an effect not mediated by PDE inhibition or adenosine receptor antagonism. nih.gov
An in-vitro study on rat diaphragm fibers found that both aminophylline and theophylline cause hyperpolarization of the muscle fibers in a dose-dependent manner. nih.gov This effect was mimicked by dibutyryl-cAMP and suppressed by ouabain, suggesting the mechanism involves the stimulation of the Na-K pump, likely secondary to the increase in intracellular cAMP. nih.gov The study noted that the hyperpolarizing effect was observed at a lower concentration for aminophylline (0.1 mM) compared to theophylline (0.25 mM), though the maximum effect was similar for both. nih.gov
Advanced Analytical Methodologies for Aminophylline Hydrate Characterization
Spectroscopic Techniques
Spectroscopic methods are instrumental in elucidating the molecular structure and interactions within aminophylline (B1665990) hydrate (B1144303).
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups and studying the hydrogen bonding network in aminophylline hydrate. The FTIR spectrum of aminophylline shows characteristic peaks corresponding to N-H, C=O, and C-N bonds. researchgate.net The presence of water of hydration introduces distinct vibrational bands, particularly in the O-H stretching region, which can be used to differentiate the hydrate from the anhydrous form. nih.gov Changes in the hydrogen bonding environment upon hydration or dehydration can be monitored by shifts in the positions and intensities of these characteristic peaks. nih.govresearchgate.net For instance, the evaporation of ethylenediamine (B42938) and subsequent fusion and evaporation of theophylline (B1681296) can be tracked by observing the resulting FTIR spectrum, which will align with that of pure theophylline. researchgate.net
Table 1: Key FTIR Spectral Data for Aminophylline and Related Compounds
| Compound | Characteristic Peak (cm⁻¹) | Assignment | Reference |
| Aminophylline | Not specified | N-H, C=O, C-N bonds | researchgate.net |
| Theophylline | 1713, 1692 | C=O stretching (anhydrous) | acs.org |
| Theophylline Monohydrate | 1708, 1699 | C=O stretching (hydrated) | acs.org |
| General Hydrates | ~3500 | O-H stretching | nih.gov |
Raman Spectroscopy
Raman spectroscopy offers a complementary vibrational spectroscopy technique for the characterization of this compound. It is particularly sensitive to non-polar bonds and can provide detailed information about the crystal lattice and molecular framework. wiley.com Raman spectroscopy can be used to probe the transitions between hydrated and dehydrated forms of related compounds like theophylline, indicating its utility for this compound. wiley.com Surface-enhanced Raman spectroscopy (SERS) has been developed for the sensitive and quantitative determination of aminophylline in complex matrices, demonstrating the technique's applicability for trace-level analysis. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)
NMR spectroscopy, in both solution and solid-state, provides atomic-level information about the structure and dynamics of this compound.
Solution NMR: ¹H NMR spectroscopy in a suitable solvent, such as DMSO-d₆, can confirm the molar ratio of theophylline and ethylenediamine in the aminophylline salt. acs.org It is a standard method for the quantitative analysis of aminophylline in pharmaceutical preparations. core.ac.uk
Solid-State NMR (ssNMR): ssNMR is a non-destructive technique that can distinguish between different solid forms, including hydrates and polymorphs, without the need for sample dissolution. nih.govresearchgate.net Techniques like cross-polarization magic angle spinning (CP/MAS) on nuclei such as ¹³C and ¹⁵N are effective in differentiating between anhydrous and hydrated forms of related xanthine (B1682287) derivatives. nih.gov While direct detection of water by ¹H or ¹⁷O ssNMR can be challenging due to broad signals, advanced techniques like ultra-fast MAS can overcome these limitations. nih.gov
Terahertz (THz) Time-Domain Spectroscopy for Hydration State Differentiation
Terahertz (THz) time-domain spectroscopy (THz-TDS) is a low-energy, non-ionizing technique that is highly sensitive to the collective vibrational modes and hydrogen-bonding networks in crystalline materials. nih.gov This makes it an excellent tool for differentiating between anhydrous and hydrated forms of pharmaceutical compounds. nih.gov The distinct THz absorption spectra of anhydrous and hydrated forms arise from their different crystal structures and intermolecular interactions. nih.govresearchgate.net THz-TDS can be used to monitor the hydration and dehydration processes in real-time, providing valuable kinetic information. nih.govresearchgate.net The technique has been successfully applied to study the hydration of theophylline, a key component of aminophylline, demonstrating its potential for analyzing this compound. ebi.ac.ukdiva-portal.org
Thermal Analysis Techniques
Thermal analysis methods are essential for investigating the stability, dehydration, and decomposition behavior of this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. kbibiopharma.com For this compound, DSC analysis reveals distinct thermal events. A typical DSC thermogram shows an initial endothermic peak corresponding to the loss of water of hydration. akjournals.comresearchgate.net This is followed by the decomposition of ethylenediamine at a lower temperature, and finally, the melting and decomposition of theophylline at a higher temperature. akjournals.comresearchgate.net The shape and temperature of these peaks are influenced by factors such as the heating rate. akjournals.com DSC can be used to differentiate between channel hydrates, which show broad endothermic peaks, and isolated site hydrates, which exhibit sharp dehydration endotherms. nih.gov
Table 2: DSC Thermal Events for Aminophylline and its Components
| Compound/Process | Temperature Range (°C) | Thermal Event | Reference |
| Aminophylline Dihydrate | Low temperatures | Dehydration (loss of 2 H₂O) | akjournals.com |
| Aminophylline | 111.8 - 156 | Decomposition of ethylenediamine | akjournals.comnih.gov |
| Theophylline | 271.8 - 340 | Melting and decomposition | akjournals.comresearchgate.netnih.gov |
Thermogravimetric Analysis (TGA) and Evolved Gas Analysis (EGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for characterizing the thermal stability and composition of this compound. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA reveals distinct stages of decomposition. For this compound, the analysis typically shows a multi-step mass loss profile, corresponding to the sequential release of its components.
The initial mass loss, occurring at lower temperatures, is associated with the dehydration of the compound, where the water of hydration is released. Following dehydration, a subsequent mass loss event at a higher temperature corresponds to the loss of the ethylenediamine molecule. The final decomposition stage at even higher temperatures involves the breakdown of the theophylline molecule itself. nih.gov A study on the thermal characteristics of aminophylline reported a first-stage mass loss starting at approximately 111.8 °C, attributed to ethylenediamine decomposition, and a second stage starting at 295.3 °C, related to theophylline decomposition. nih.gov Another analysis identified a mass loss between 65–156 °C, also linked to ethylenediamine. nih.gov
Evolved Gas Analysis (EGA) techniques, such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), provide a more in-depth understanding by identifying the chemical nature of the gases evolved during each decomposition step. measurlabs.commt.com As the sample is heated in the TGA, the released gases are transferred to a spectrometer for analysis. measurlabs.commt.commdpi.com For this compound, EGA can confirm the release of water (H₂O), followed by ethylenediamine (C₂H₈N₂), and finally products from theophylline degradation, such as CO₂, NOx, and other small molecules. mt.comresearchgate.net This hyphenated approach is invaluable for unambiguously assigning the mass loss steps observed in the TGA curve to specific molecular components, thereby confirming the material's composition and decomposition pathway. mdpi.comresearchgate.net
Table 1: Representative TGA Decomposition Stages for Aminophylline
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Component |
| 1 | 65 - 156 | ~13.04 | Ethylenediamine |
| 2 | 280 - 340 | ~81.99 | Theophylline |
Diffraction Methods
Diffraction methods are essential for the solid-state characterization of this compound, providing definitive information on its crystal structure and phase purity.
X-ray Powder Diffraction (XRPD)
X-ray Powder Diffraction (XRPD) is a primary analytical tool for the routine identification and quality control of crystalline this compound. The technique generates a unique diffraction pattern, or fingerprint, based on the constructive interference of X-rays scattered by the crystal lattice planes. This pattern is highly specific to the compound's crystalline form, allowing for unambiguous differentiation between this compound and its corresponding anhydrous forms or other related substances like theophylline monohydrate. nih.govnih.gov
The XRPD pattern is used to confirm batch-to-batch consistency and to detect the presence of impurities or other polymorphic forms. nih.gov For example, the presence of free theophylline, which can result from the degradation of aminophylline upon exposure to air, would be detectable by the appearance of its characteristic diffraction peaks in the XRPD pattern. who.int Pharmaceutical regulations often require XRPD analysis to ensure the correct solid-state form of an active pharmaceutical ingredient is present in a product. nih.gov
Table 2: Characteristic X-ray Powder Diffraction Peaks for Theophylline Hydrate
| 2θ Angle (°) |
| 7.18 |
| 10.71 |
| 12.98 |
| 13.91 |
| 14.40 |
| 15.66 |
| 23.71 |
Note: This table presents characteristic peaks reported for theophylline-related structures, which are fundamental to the aminophylline complex. nih.gov Specific patterns for this compound should be referenced against a standard.
Single Crystal X-ray Diffraction (SCXRD) for Structural Elucidation
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the absolute three-dimensional atomic arrangement of this compound. nih.gov This powerful technique requires a suitable single crystal, which, when irradiated with X-rays, produces a diffraction pattern that can be mathematically analyzed to map the precise coordinates of each atom in the crystal lattice. nih.govacs.org
SCXRD studies have been crucial in confirming the stoichiometry of this compound as a 2:1:1 complex of theophylline, ethylenediamine, and water. acs.orgul.ie The analysis reveals not only the connectivity and conformation of the molecules but also the intricate details of the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure. ul.ie Importantly, SCXRD allows for the location of hydrogen atoms, which has been used to determine the ionization state of the theophylline and ethylenediamine molecules, confirming that the complex exists as a salt. acs.org The structural data obtained from SCXRD serves as the foundational basis for understanding the physicochemical properties of this compound.
Table 3: Crystallographic Information for this compound
| Parameter | Value |
| Formula | (C₇H₈N₄O₂)₂·(C₂H₈N₂)·H₂O |
| Stoichiometry | 2:1:1 (Theophylline:Ethylenediamine:Water) |
| Key Finding | The structure is a salt with two unique theophylline molecules, two unique ethylenediamine halves, and one water molecule in the asymmetric unit. acs.org |
Chromatographic Methods for Purity and Content Assessment (Method Development Aspects)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for assessing the purity and quantifying the active components of this compound. gmpua.com Method development focuses on achieving adequate separation, specificity, and accuracy for the simultaneous determination of theophylline and its counter-ion, ethylenediamine, as well as any potential impurities or degradation products. nih.gov
A typical approach involves reversed-phase HPLC (RP-HPLC). The development of a robust method requires careful optimization of several key parameters:
Stationary Phase: A C18 column is commonly selected for its ability to effectively separate the components based on their hydrophobicity. nih.govresearchgate.net
Mobile Phase: The mobile phase composition is critical. It often consists of a mixture of an aqueous buffer (e.g., dilute sulfuric acid or a phosphate (B84403) buffer to control pH) and an organic modifier like methanol (B129727) or acetonitrile. nih.govnih.gov The ratio of these components is adjusted to achieve the desired retention times and resolution between peaks. nih.govresearchgate.net
Detection: UV detection is standard, with the wavelength set to a value where theophylline exhibits strong absorbance, such as 254 nm or 264 nm, to ensure high sensitivity. nih.govnih.gov
Flow Rate: The flow rate is optimized, typically around 1.0 to 1.5 mL/min, to ensure efficient separation within a reasonable analysis time. nih.govresearchgate.net
Validation of the developed method includes assessing its linearity, accuracy, precision, specificity, and robustness to ensure it is suitable for its intended purpose in quality control. nih.govresearchgate.net
Table 4: Example HPLC Method Parameters for Aminophylline Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Dilute H₂SO₄ : Methanol (60:40 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 264 nm |
| Retention Time (Aminophylline) | ~2.00 min |
Note: These parameters are based on a published method and may be adjusted for different applications. nih.govresearchgate.net
Dynamic Vapor Sorption (DVS) for Hydration/Dehydration Kinetics
Dynamic Vapor Sorption (DVS) is a gravimetric technique used to investigate the interactions between this compound and water vapor. It provides critical insights into the kinetics of hydration and dehydration, which are essential for determining the stability of the drug substance under various humidity conditions. nih.govardena.com
In a DVS experiment, a sample is exposed to a precisely controlled stream of nitrogen gas with a specific relative humidity (RH), and its mass is continuously monitored by a highly sensitive microbalance. ardena.comazom.com By systematically varying the RH and plotting the change in mass versus RH, a sorption/desorption isotherm is generated.
This analysis is crucial for:
Determining Critical Humidity Levels: DVS can identify the specific RH at which an anhydrous form converts to the hydrate (hydration) or at which the hydrate loses its water and converts to an anhydrous form (dehydration). ardena.com
Studying Kinetics: The rate of mass change at a given RH provides kinetic information about the hydration and dehydration processes. ardena.com This helps in understanding how quickly the material will respond to changes in its storage environment.
Assessing Stability: The DVS isotherm reveals the hygroscopicity of the material and the stability range of the hydrate form. For instance, a sharp mass uptake at a specific RH indicates a phase transition to a hydrate form. ardena.comresearchgate.net This information is vital for defining appropriate storage and handling conditions to prevent unwanted solid-state transformations. ardena.com
Table 5: Typical Experimental Setup for DVS Analysis
| Parameter | Condition |
| Instrument | Automated Vapor Sorption Analyzer |
| Temperature | 25 °C (isothermal) |
| Carrier Gas | Nitrogen |
| RH Profile | Stepwise ramp from 0% to 95% RH and back |
| Equilibrium Condition | dm/dt < 0.002%/min |
Note: These are general conditions for DVS analysis of pharmaceutical hydrates. nih.govardena.com
Computational and Theoretical Studies on Aminophylline Hydrate
Molecular Modeling and Dynamics Simulations of Hydrated Crystal Structures
Molecular modeling and dynamics simulations are instrumental in elucidating the three-dimensional arrangement of molecules in the crystal and the dynamic behavior of water within the lattice.
The prediction of crystal structures is a significant area of computational research, aiming to identify possible polymorphic and hydrated forms of a pharmaceutical compound. worktribe.com For theophylline (B1681296), the component of aminophylline (B1665990), its monohydrate is a well-characterized and pharmaceutically relevant form. worktribe.comdiva-portal.org
The crystal structure of theophylline monohydrate has been determined to be monoclinic, with studies reporting space groups of P2₁/n or Pc. worktribe.comdiva-portal.orgrsc.orgacs.org The fundamental structure consists of theophylline molecules forming dimers through N–H···O hydrogen bonds. worktribe.comacs.org These dimers are then arranged in layers. worktribe.com This dimerization is a key feature in the formation of the hydrate (B1144303), as it exposes a strongly basic nitrogen atom (N3) that is available for interaction with water. worktribe.com Computational crystal structure prediction (CSP) is a growing field used to identify the full range of possible crystal forms, including hydrates, by searching for low-energy crystal packings. worktribe.comresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.225(3) |
| b (Å) | 10.038(2) |
| c (Å) | 6.2840(13) |
| β (°) | 102.73(3) |
| Volume (ų) | 936.5(3) |
Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between water and theophylline molecules within the crystal lattice. nih.govrsc.org In the theophylline monohydrate structure, water molecules are not randomly distributed but are organized into distinct channels that run along the b-axis, separating the layers of theophylline dimers. worktribe.comacs.org
Simulations show that these water molecules interact with the theophylline molecules primarily through a hydrogen bond to the N3 nitrogen atom. worktribe.comacs.org The dehydration mechanism of the monohydrate involves the breaking of these water-theophylline hydrogen bonds. diva-portal.org Classical molecular dynamics simulations have been employed to investigate the vibrational spectra of both anhydrous and monohydrated theophylline crystals. nih.gov These studies reveal the influence of vibrations from molecule-molecule stacking, water-molecule interactions, and water-water hydrogen bonding within the crystal structure, offering a detailed understanding of the forces stabilizing the hydrated form. nih.gov
Prediction of Crystal Structures and Hydration Patterns
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, providing insights into their reactivity and the nature of intermolecular interactions. pmf.unsa.bamdpi.com
DFT calculations have been used to determine a range of electronic properties and reactivity descriptors for theophylline. pmf.unsa.bamdpi.com These parameters help in understanding the molecule's chemical behavior. Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω). pmf.unsa.bamdpi.com
Studies comparing methylxanthines have shown that theophylline is the strongest electrophile and least reactive among caffeine (B1668208), theobromine, and theophylline. pmf.unsa.ba The lower a molecule's HOMO-LUMO energy gap, the more readily it can participate in charge-transfer interactions. pmf.unsa.ba These quantum chemical parameters are valuable for building predictive Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net
| Parameter | Value | Method |
|---|---|---|
| EHOMO (eV) | -8.6866 | MP2/6-31G(d) |
| ELUMO (eV) | -0.5461 | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (Hartree) | 5.14 | B3LYP/6-31G |
| Chemical Hardness (η) (eV) | 2.57 | B3LYP/6-31G |
| Electrophilicity (ω) (eV) | 2.410 | B3LYP/6-31G |
| Dipole Moment (Debye) | 3.94 | B3LYP/6-31G |
Quantum chemical calculations are particularly useful for quantifying the strength of intermolecular interactions, such as hydrogen bonds, which are critical for the stability of the hydrated crystal. worktribe.comrsc.org In the theophylline monohydrate crystal, theophylline molecules form dimers via two N–H···O hydrogen bonds. worktribe.comrsc.org The energy of a single hydrogen bond within this dimer has been calculated to be -15.2 kJ/mol, resulting in a total interaction energy of -30.4 kJ/mol for the dimer motif. worktribe.com
Determination of Electronic Properties and Reactivity Descriptors
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Excluding In Vivo Efficacy)
SAR and QSAR studies establish relationships between the chemical structure of a series of compounds and their biological activity. nih.gov For aminophylline, these studies typically focus on the activity of theophylline and its analogs as inhibitors of phosphodiesterase (PDE) enzymes, which is a primary mechanism of its action. mdpi.com
SAR studies on xanthine (B1682287) derivatives have revealed key structural features necessary for PDE inhibition. mdpi.comnih.gov
Substitution at N1: This position is important for high affinity towards adenosine (B11128) receptors, another target of xanthines. mdpi.com
Substitution at N3: Increasing the length of the alkyl chain at the N3 position correlates with increased PDE inhibitory activity. nih.govresearchgate.net
Substitution at N7: Alkyl groups at the N7 position generally lead to decreased activity. mdpi.comnih.gov
QSAR models provide a mathematical correlation between molecular descriptors and activity. For a series of alkylxanthines, a strong correlation (r=0.973) was found between PDE IV inhibitory activity and the "molecular length," defined as the distance between the alkyl groups at the N1 and N3 positions. nih.gov The same study also found significant correlations between inhibitory activity and electronic parameters such as HOMO energy, absolute hardness, and electronegativity, suggesting that the charge-transfer capabilities of the molecules are important for their interaction with the PDE active site. nih.gov Such models are valuable tools in the design of new derivatives with potentially improved activity. researchgate.netnih.gov
| Descriptor | Correlation Coefficient (r) | Note |
|---|---|---|
| Molecular Length (N1-N3 distance) | 0.973 | Good positive correlation |
| HOMO Energy | 0.850 | Suggests electron-donating ability is important |
| Absolute Hardness | -0.806 | Good negative correlation |
| Absolute Electronegativity | -0.825 | Good negative correlation |
Correlation of Molecular Descriptors with In Vitro Activity
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to ascertain the relationship between the chemical structure of a compound and its biological activity. ddg-pharmfac.net These models rely on molecular descriptors, which are numerical values that encode different structural, physicochemical, or electronic features of a molecule.
In a study focused on theophylline derivatives, researchers performed QSAR analyses to understand their potential as inhibitors of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1), which is relevant to anticancer activity. researchgate.net The objective was to build a predictive model by correlating various molecular descriptors with the in vitro inhibitory activity (expressed as pIC50) of seventeen different theophylline derivatives. researchgate.net
The investigation utilized a range of descriptors categorized as constitutional, physicochemical, and quantum-chemical. researchgate.net Through multiple linear regression (MLR) and artificial neural networks (ANN), the study identified the most influential descriptors for predicting the biological activity. researchgate.net The resulting QSAR model demonstrated a strong correlation between the predicted and experimentally determined activities, validating its quality. researchgate.net Key descriptors identified in the study include those related to hydrophobicity (LogP), molecular size and shape (Molecular Weight, Molar Refractivity), and electronic properties (Energy of the Highest Occupied Molecular Orbital - E HOMO). researchgate.net
Table 1: Molecular Descriptors Used in QSAR Analysis of Theophylline Derivatives
| Descriptor Category | Descriptor Name | Symbol | Significance in the Model |
| Physicochemical | Logarithm of Partition Coefficient | LogP | Represents the hydrophobicity of the molecule. researchgate.net |
| Constitutional | Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. researchgate.net |
| Physicochemical | Molar Refractivity | MR | Relates to the volume occupied by a molecule and its polarizability. researchgate.net |
| Constitutional | Molecular Volume | V | Describes the three-dimensional space occupied by the molecule. researchgate.net |
| Quantum-Chemical | Total Energy | HE | The total energy of the molecule calculated by quantum mechanics. researchgate.net |
| Quantum-Chemical | Dipole Moment | DM | A measure of the net molecular polarity. researchgate.net |
| Quantum-Chemical | Energy of HOMO | E HOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net |
| Quantum-Chemical | Energy of LUMO | E LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net |
This table summarizes key molecular descriptors and their relevance as identified in a QSAR study on theophylline derivatives. researchgate.net
Computational Approaches to Solid-State Stability and Phase Transitions
The solid-state properties of a pharmaceutical compound like aminophylline hydrate are critical, as they influence stability, processability, and efficacy. wiley.com Aminophylline is a complex of theophylline and ethylenediamine (B42938), and its stability is often discussed in the context of theophylline's tendency to form hydrates. nih.gov Theophylline can exist in anhydrous and monohydrate forms, and transitions between these states can significantly impact the drug's properties. umich.educore.ac.uk
Computational modeling provides essential tools for understanding and predicting the solid-state stability and phase transitions of hydrates. nih.gov Anhydrous aminophylline has been noted to exhibit a unique solid-state equilibrium, containing both ionized and non-ionized components, which highlights the complexity of its crystal structure. wiley.com The transition between the anhydrous and hydrated forms of theophylline, a key component of aminophylline, is a critical factor for stability. This transformation is often a solvent-mediated process, where the anhydrous form dissolves and creates a supersaturated solution from which the more stable hydrate form nucleates and grows. umich.edu
Advanced computational techniques are employed to model this behavior. Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is one such thermodynamic model used to predict complex phase behaviors, including the formation of hydrates and cocrystal hydrates in systems containing theophylline. acs.org This approach can successfully model the solubility behavior and phase transitions by accounting for the thermodynamic nonideality of the components in the system. acs.org
Molecular dynamics simulations offer another powerful method to evaluate the thermodynamic stability of hydrated crystals relative to their anhydrous counterparts. acs.org These simulations compute the Gibbs free energies of different crystal forms to construct phase diagrams. acs.org However, accurately predicting the phase boundary between hydrate and anhydrate forms from theory alone remains challenging. nih.govacs.org Studies have shown that combining simulation data with a single experimentally determined point of coexistence can significantly improve the accuracy of predicting phase stability across a range of temperatures and humidity levels. acs.org
Research has established the specific conditions of water activity (a w ) and temperature that govern the stability of theophylline's anhydrous versus hydrated forms. These parameters are crucial for preventing unwanted phase conversions during manufacturing and storage. researchgate.net
Table 2: Experimentally Determined Phase Stability of Theophylline Anhydrate vs. Monohydrate
| Temperature | Water Activity (a w ) Threshold | Thermodynamically Stable Form |
| 4°C | a w ≥ 0.50 | Theophylline Monohydrate |
| 30°C | a w ≥ 0.64 | Theophylline Monohydrate |
| 40°C | a w ≥ 0.76 | Theophylline Monohydrate |
| 40°C | a w < 0.76 | Anhydrous Theophylline |
This table presents the conditions under which theophylline monohydrate is the thermodynamically stable form, based on slurry bridging experiments. Below these water activity thresholds, the anhydrous form is more stable. researchgate.net
Stability and Degradation Pathways of Aminophylline Hydrate Excluding Clinical Stability
Chemical Stability in Various Environments (Excluding Dosage Forms)
The stability of aminophylline (B1665990) hydrate (B1144303) is significantly influenced by its environment, particularly in aqueous solutions. The alkaline nature of aminophylline solutions, with a pH typically between 8.6 and 9.0, is crucial for maintaining the solubility of theophylline (B1681296). Should the pH drop below 8, theophylline may precipitate out of solution. drugfuture.com
Hydrolytic Degradation Pathways
Hydrolysis represents a primary pathway for the degradation of many pharmaceutical compounds, particularly those with ester and amide functional groups. While theophylline itself is susceptible to hydrolysis, the stability of aminophylline in aqueous solutions is more complex. Studies have shown that in acidic conditions (pH below the pKa of furosemide (B1674285), 3.9), furosemide undergoes hydrolysis. researchgate.net Although this is not a direct hydrolysis of aminophylline, it highlights the general principle of pH-dependent degradation in aqueous environments. In one stress degradation study, aminophylline showed minimal degradation (0.7%) under acidic conditions (1.0 M and 5.0 M HCl at 25°C for 20 hours and 40°C for 1 hour, respectively). nih.gov Conversely, under basic conditions (1.0 M and 5.0 M NaOH at 25°C for 20 hours and 40°C for 1 hour), degradation was more pronounced at 7.4%. nih.gov
Oxidative Degradation
Oxidative degradation, often proceeding through free radical mechanisms, can lead to complex mixtures of degradation products. clinicalgate.com Aminophylline itself, being an unprotonated amine, can catalyze oxidation reactions. basicmedicalkey.com In the presence of strong oxidizing agents, aminophylline is known to be incompatible. coleparmer.com
Stress testing has provided insights into the oxidative susceptibility of aminophylline. Under oxidative stress conditions (40°C and 75% relative humidity for 16 hours), aminophylline demonstrated a degradation of 5.86%. nih.gov Theophylline, the primary active component of aminophylline, is readily oxidized, with one of the initial products in vitro being 1,3-dimethyluric acid. Further oxidation can lead to more complex chemical reactions.
Photocatalytic interaction studies have also shed light on oxidative pathways. The interaction between aminophylline and riboflavin (B1680620) under photoillumination leads to the generation of reactive oxygen species (ROS), which can cause further degradation. nih.govresearchgate.net
The following table summarizes the percentage of aminophylline degradation under various stress conditions from a stability-indicating HPLC method study. nih.gov
| Stress Condition | Degradation (%) |
| Acidic (HCl) | 0.7 |
| Basic (NaOH) | 7.4 |
| Oxidative (H₂O₂) | 5.86 |
| Thermal | 7.39 |
| Photolytic | 5.44 |
Solid-State Decomposition and By-product Formation
In the solid state, aminophylline hydrate is susceptible to decomposition, particularly with exposure to atmospheric conditions. who.int
Ethylenediamine (B42938) Loss and Theophylline Liberation
A key instability of solid this compound is the gradual loss of ethylenediamine upon exposure to air. who.intwikipedia.org This loss is often accompanied by the absorption of carbon dioxide, leading to the liberation of free theophylline. who.intwikipedia.org The slight ammoniacal odor of aminophylline is attributable to this loss of ethylenediamine. drugfuture.comwikipedia.org This decomposition process is accelerated at higher temperatures and in humid atmospheres. who.int The liberation of theophylline, which is less water-soluble, can result in the solution becoming cloudy. who.intvulcanchem.com
Influence of Carbon Dioxide Exposure
Exposure to atmospheric carbon dioxide plays a direct role in the degradation of this compound. who.int The absorbed carbon dioxide reacts with the ethylenediamine component, which is present in excess to maintain theophylline solubility. This reaction leads to the precipitation of theophylline. Consequently, aminophylline should be stored in tightly closed containers to protect it from air. coleparmer.comwho.int Solutions of aminophylline may also become cloudy upon exposure to carbon dioxide due to the volatility of ethylenediamine. vulcanchem.com
Kinetics of Degradation Reactions
The degradation of aminophylline and its primary component, theophylline, generally follows specific kinetic models. The autoxidation of several sympathomimetic catecholamines in the presence of aminophylline has been shown to follow apparent zero-order kinetics. oup.com In solid-state decomposition studies, the decomposition curves often show an initial rapid degradation followed by a more gradual rate, or an initial lag period resulting in a sigmoidal curve. basicmedicalkey.com These patterns can often be explained by topochemical reactions or nucleation theories. basicmedicalkey.com
Studies on the thermal decomposition of aminophylline have identified distinct stages. The initial stage involves dehydration, followed by the evaporation of ethylenediamine and subsequent decomposition of theophylline. akjournals.com The rate of these reactions is influenced by factors such as heating rate and sample size. akjournals.com
For many drug degradation reactions that follow first-order kinetics, the half-life (t₀.₅), which is the time required for the initial concentration to decrease by half, is a constant value independent of the initial concentration.
The table below outlines the major degradation products of aminophylline under different conditions.
| Condition | Degradation Products |
| Solid-State (Air/CO₂ Exposure) | Free Theophylline, Ethylenediamine Carbonate |
| Oxidative Degradation | 1,3-dimethyluric acid and other complex products |
| Hydrolytic Degradation (Forced) | Various degradation products depending on pH |
Future Directions in Aminophylline Hydrate Research
Advanced Material Science Applications (e.g., cocrystals with tailored properties)
The formation of cocrystals, which are crystalline structures composed of two or more different molecules, represents a promising avenue for tailoring the properties of aminophylline (B1665990). nih.govoup.com By selecting appropriate coformers, it is possible to modify characteristics such as solubility, stability, and bioavailability.
Research has shown that cocrystallization can enhance the physical stability of compounds like theophylline (B1681296), a primary component of aminophylline. For instance, cocrystals of theophylline with various dicarboxylic acids have been shown to prevent the formation of hydrates and improve stability under humid conditions. nih.gov Specifically, a cocrystal of theophylline with oxalic acid demonstrated superior humidity stability compared to theophylline anhydrate. nih.gov The selection of coformers can be guided by the crystallization preferences of molecular analogues, such as caffeine (B1668208), to design cocrystals with desired properties. nih.gov
The formation of cocrystal hydrates is another area of interest, offering a potential route to materials with enhanced stability in high-humidity environments. nih.gov Liquid-assisted grinding has been identified as an effective screening method for identifying new cocrystal hydrates. nih.gov Studies on theophylline have demonstrated its readiness to form cocrystal hydrates with citric acid. nih.gov The stability of these cocrystal hydrates is dependent on both water and coformer activities. For example, the critical water activity for the theophylline-citric acid anhydrous to hydrate (B1144303) cocrystal conversion was found to be 0.8. wiley.com
Recent work has also explored the use of amino acids as cocrystal coformers for theophylline. rsc.org Two novel cocrystals, theophylline-gamma-aminobutyric acid (THE-GABA) and theophylline-arginine-2H₂O (THE-ARG-2H₂O), have been synthesized and characterized. rsc.org These cocrystals exhibit modified physicochemical properties, highlighting the potential of using amino acids to optimize drug characteristics. rsc.org
Table 1: Examples of Theophylline Cocrystals and Their Properties
| Coformer | Resulting Cocrystal | Key Findings | Reference |
|---|---|---|---|
| Oxalic Acid | Theophylline:Oxalic Acid | Superior humidity stability compared to theophylline anhydrate. | nih.gov |
| Citric Acid | Theophylline-Citric Acid Hydrate | Forms readily; stability dependent on water and coformer activity. | nih.govwiley.com |
| Gamma-aminobutyric acid (GABA) | THE-GABA | Novel cocrystal with modified physicochemical properties. | rsc.org |
| L-arginine | THE-ARG-2H₂O | Novel cocrystal hydrate with modified physicochemical properties. | rsc.org |
Novel Analytical Tool Development for In-Situ Monitoring
The development of advanced analytical tools is crucial for the real-time, in-situ monitoring of aminophylline hydrate transformations. Such tools can provide valuable insights into the kinetics and mechanisms of these processes, which is essential for quality control during manufacturing and storage.
Vibrational spectroscopy, particularly Raman spectroscopy, has proven to be a powerful technique for studying the hydration and dehydration of theophylline, a component of aminophylline. wiley.com It can be used to quantify the different solid-state forms and monitor their transformations under various environmental conditions. wiley.com For instance, Fourier-transform (FT) Raman spectroscopy has been used to monitor the hydration kinetics of anhydrous theophylline and the dehydration of theophylline monohydrate. wiley.com
Attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopic imaging is another valuable tool for visualizing the distribution of components and analyzing drug release and crystal transformations during dissolution. acs.org This non-destructive, in-situ method can provide chemically specific information about the conversion of anhydrous theophylline to its monohydrate form in an aqueous environment. acs.org
Electrochemical sensors also offer a promising approach for the determination of aminophylline concentrations. A disposable screen-printed electrode modified with multi-walled carbon nanotubes-silica/gold composites has been developed for measuring aminophylline levels in blood samples, demonstrating good sensitivity and selectivity. researchgate.net This type of sensor could be adapted for in-situ monitoring in various pharmaceutical processes.
Deepening Understanding of Hydrate-Anhydrate Interconversion Mechanisms
A thorough understanding of the interconversion between the hydrate and anhydrate forms of aminophylline is critical for ensuring product stability and performance. who.intresearchgate.net Theophylline, as the primary active component of aminophylline, serves as a key model for these studies.
The transformation between the anhydrous and monohydrate forms of theophylline is significantly influenced by relative humidity (RH). wiley.comresearchgate.net The critical RH for the hydration of anhydrous theophylline is approximately 79%, while the critical RH for dehydration is around 30%. wiley.com The mechanism of dehydration can also vary with RH; at low RH, it is driven by diffusion, while at higher RH, it follows a nucleation and growth mechanism. researchgate.net
The presence of excipients can have a complex effect on these interconversion kinetics. For example, polyvinylpyrrolidone (B124986) (PVP) has been shown to retard the hydrate formation of theophylline. researchgate.net The effect of excipients is multifaceted and depends on their physical state, chemical composition, and potential for specific interactions with the active pharmaceutical ingredient. researchgate.net
Studies on theophylline cocrystals have further illuminated these transformation pathways. The stability of a theophylline-citric acid cocrystal, for instance, is dependent on both water and coformer concentrations, which dictate whether the cocrystal converts to the drug hydrate or the anhydrous cocrystal. wiley.com Mechanochemical studies have also revealed a competitive effect between miscible liquids, such as water and 2-pyrrolidone, which can inhibit the formation of solvates and hydrates. acs.org
Table 2: Factors Influencing Theophylline Hydrate-Anhydrate Interconversion
| Factor | Influence on Interconversion | Key Findings | Reference |
|---|---|---|---|
| Relative Humidity (RH) | Controls the direction and mechanism of transformation. | Critical RH for hydration is ~79%; for dehydration is ~30%. wiley.com Dehydration mechanism shifts from diffusion to nucleation and growth with increasing RH. | researchgate.net |
| Excipients (e.g., PVP) | Can retard or enhance transformation rates. | PVP K12 was found to retard the hydration of theophylline. researchgate.net | researchgate.net |
| Coformers (e.g., Citric Acid) | Modulate water activity and solubility, affecting stability. | The stability of theophylline-citric acid cocrystals depends on both water and coformer activities. | wiley.com |
Computational Design of Improved Hydrate Forms or Derivatives
Computational modeling is becoming an increasingly powerful tool in pharmaceutical sciences for predicting and designing new crystalline forms with improved properties. These in silico methods can reduce the experimental workload and provide a deeper mechanistic understanding of solid-state behavior.
Computational techniques can be employed to screen for potential cocrystal formers and to understand the factors that govern cocrystal formation, such as lattice energy, solubility, and hydrogen bonding capabilities. acs.org Molecular electrostatic potential (MESP) analysis, for example, can be used to identify electron-rich and electron-deficient regions on molecules, predicting likely sites for intermolecular interactions in a cocrystal. rsc.org This approach was used to rationalize the formation of theophylline cocrystals with GABA and L-arginine. rsc.org
Energy framework calculations and Hirshfeld surface analysis are other computational tools that can elucidate the intermolecular forces within a crystal structure, providing insights into its stability. rsc.org Crystal voids analysis can be used to understand properties like hygroscopicity. rsc.org
Furthermore, computational models can be developed to predict the influence of various factors on drug behavior. For instance, a computational model has been created to assess the effect of particle size on drug absorption during controlled-release delivery, which included aminophylline as one of the studied compounds. researchgate.net Such models can be adapted to predict the dissolution and stability behavior of different hydrate forms and their derivatives under various conditions. The integration of mechanism-driven computational modeling with public data resources holds significant promise for the future of chemical toxicity assessment and, by extension, the design of safer and more effective pharmaceutical compounds. rowan.edu
Q & A
Q. How to reconcile conflicting reports on aminophylline’s compatibility with other drugs in solution?
Q. Why do dissolution rates vary between this compound batches?
- Methodological Answer : Particle size and crystallinity affect dissolution. Use laser diffraction for particle size analysis and PXRD to assess crystallinity. Adjust milling or crystallization conditions (e.g., spherical agglomeration techniques) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
